(E)-5-(2-Bromovinyl)uracil
Overview
Description
“(E)-5-(2-Bromovinyl)uracil”, also known as BVU, is a potent antiviral agent against varicella-zoster virus and herpes simplex virus type 1 . It is a metabolite of sorivudine .
Synthesis Analysis
BVU and (E)-5-(2-bromovinyl)uridine (BVRU) were synthesized starting from 5-formyluracil via (E)-5-(2-carboxyvinyl)uracil or starting from 5-iodouridine via (E)-5-(2-carbomethoxyvinyl)uridine and (E)-5-(2-carboxyvinyl)uridine .Chemical Reactions Analysis
BVU is a metabolite of the antiviral agents sorivudine and (E)-5-(2-bromovinyl)-2’-deoxyuridine (BVDU) that may be regenerated to BVDU in vivo . Intestinal anaerobic bacteria hydrolyse sorivudine, producing the high blood concentration of BVU that increases the level and toxicity of 5-fluorouracil .Physical And Chemical Properties Analysis
The molecular weight of BVU is 217.02 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 215.95344 g/mol .Scientific Research Applications
Antiviral Properties and Activity Against Herpes Viruses
(E)-5-(2-Bromovinyl)uracil has been studied for its antiviral properties, particularly against herpes viruses. Research has shown that its E isomer, (E)-5-(2-bromovinyl)-2'-deoxyuridine, is highly potent and selective against herpes simplex virus type 1 (HSV-1), showing similar activity against vaccinia virus as well (Jones et al., 1981). Further studies on analogues of (E)-5-(2-bromovinyl)uracil revealed potent in vitro antiviral activity against various herpes viruses, including varicella zoster virus (VZV) and Epstein Barr virus (EBV) (Choi et al., 2000).
Synthesis and Comparative Studies
Synthesis of (E)-5-(2-Bromovinyl)uracil and its derivatives has been a significant area of research. Studies have investigated the synthesis routes and the antiviral activity spectrum of these compounds, often comparing them with reference compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (De Clercq et al., 1986). Research has also focused on comparing different bromovinyl nucleoside analogs for their efficacy in inhibiting herpes virus replication (Lin & Machida, 1988).
Metabolic Studies and Drug Interactions
Metabolic pathways and interactions of (E)-5-(2-Bromovinyl)uracil and its analogs have been explored. Comparative metabolism studies in herpes simplex virus-infected cells provided insights into the metabolic fate and antiviral activities of these compounds (Ayisi et al., 1987). Additionally, the interaction of (E)-5-(2-Bromovinyl)uracil with other antiviral or anticancer nucleosides has been studied to understand its potential for drug combinations (Machida et al., 1992).
Pharmacokinetics and Bioavailability
Research has also been conducted on the pharmacokinetics and bioavailability of (E)-5-(2-Bromovinyl)uracil and its derivatives. Studies have focused on methods to improve the bioavailability of these compounds, examining their metabolic stability and the influence of different formulations (Ashida et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGZIDBSXVMLU-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)/C=C/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310909 | |
Record name | (E)-5-(2-Bromovinyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-Bromovinyl)uracil | |
CAS RN |
69304-49-0 | |
Record name | (E)-5-(2-Bromovinyl)uracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69304-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromovinyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-5-(2-Bromovinyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.